2-((4-fluorophenyl)thio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of neurodegenerative disorders such as Alzheimer's disease. It is a potent antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the development and progression of neuroinflammation and oxidative stress in the brain.
Scientific Research Applications
Pharmacological Significance and Drug Design
Fluorinated compounds play a crucial role in the development of new pharmaceuticals due to their unique properties, such as enhanced stability, bioavailability, and selectivity. Fluorination can significantly impact the metabolic stability and pharmacokinetic properties of drugs. For example, fluoroalkylation reactions have been increasingly explored for their potential in creating novel pharmaceuticals with improved efficacy and safety profiles. Studies highlight the importance of incorporating fluorinated groups into molecules to exploit their distinct effects on physical, chemical, and biological properties (Hai‐Xia Song et al., 2018).
Environmental and Toxicological Considerations
The environmental impact and toxicological considerations of fluorinated compounds, including potential degradation products, are critical areas of research. The persistence and bioaccumulation potential of fluorinated chemicals, as well as their degradation pathways and by-products, are of concern. Efforts to understand the microbial degradation of polyfluoroalkyl chemicals are crucial for assessing the environmental fate and impact of these substances. Such research is fundamental for developing strategies to mitigate the environmental persistence of hazardous fluorinated compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Innovations in Fluorinated Molecules for Protein Design
The application of fluorinated amino acids in protein design represents a novel area of research. Fluorinated analogs of hydrophobic amino acids have been investigated for their potential to create proteins with enhanced stability and novel properties. This approach is part of a broader effort to harness the unique characteristics of fluorinated molecules for biotechnological applications, offering insights into how fluorination can be used to modify protein function and stability (B. Buer & E. Marsh, 2012).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2S/c18-13-6-8-14(9-7-13)25-10-15(23)22-11-16(24,17(19,20)21)12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIBIMUWTUZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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